Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
CAS No.: 87219-29-2
Cat. No.: VC21098255
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87219-29-2 |
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Molecular Formula | C12H13NO4 |
Molecular Weight | 235.24 g/mol |
IUPAC Name | benzyl N-[(3S)-5-oxooxolan-3-yl]carbamate |
Standard InChI | InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1 |
Standard InChI Key | BNIBNUOPVTZWRT-JTQLQIEISA-N |
Isomeric SMILES | C1[C@@H](COC1=O)NC(=O)OCC2=CC=CC=C2 |
SMILES | C1C(COC1=O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1C(COC1=O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is a chiral organic compound with a clearly defined stereochemistry indicated by the (S)-(-) designation. The structure consists of a tetrahydrofuran ring with an oxo group at position 5, and a carbamate group at position 3. The compound features a benzyl protecting group on the nitrogen, which is a common motif in synthetic organic chemistry for protecting amino groups.
Basic Chemical Information
The compound is characterized by the following identifiers and properties:
Parameter | Value |
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CAS Number | 87219-29-2 |
Molecular Formula | C₁₂H₁₃NO₄ |
Molecular Weight | 235.24 g/mol |
IUPAC Name | Benzyl N-[(3S)-5-oxooxolan-3-yl]carbamate |
Standard InChI | InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1 |
The compound exists as a white crystalline powder that is crucial for various synthetic pathways in organic chemistry .
Physical and Chemical Properties
Understanding the physical and chemical properties of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is essential for its proper handling and utilization in synthetic procedures:
The optical activity data confirms the compound's chiral nature, with a specific rotation that distinguishes it from its enantiomer . This property is particularly important for its applications in asymmetric synthesis.
Nomenclature and Synonyms
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is known by several synonyms in scientific literature and commercial catalogs, reflecting its structural features and applications:
Common Synonyms and Alternative Names
These alternative names highlight different structural aspects of the molecule, with many emphasizing the protected amino group (Cbz/benzyloxycarbonyl) and the lactone moiety (γ-butyrolactone) .
Synthesis and Preparation
The synthesis of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate involves specific reagents and conditions to ensure stereospecificity and high yield.
Synthetic Route
The compound is primarily synthesized through the reaction of (S)-3-amino-γ-butyrolactone with benzyl chloroformate. This reaction introduces the benzyloxycarbonyl (Cbz) protecting group to the amino functionality while preserving the stereochemistry at the chiral center.
The synthesis typically follows this general pathway:
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Preparation of (S)-3-amino-γ-butyrolactone (often from naturally occurring amino acids)
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Protection of the amino group with benzyl chloroformate under basic conditions
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Purification to obtain the desired product with high enantiomeric purity
The stereospecificity of this synthetic route is crucial for maintaining the (S) configuration, which determines the compound's biological activity and synthetic utility.
Reported Synthetic Yields
Several literature sources have reported different yields for the synthesis of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate:
These varying yields demonstrate the impact of different reaction conditions and purification methods on the efficiency of the synthesis.
Applications in Organic Synthesis
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex natural products.
Role as a Chiral Building Block
The compound's primary importance stems from its function as a chiral building block in asymmetric synthesis. Its well-defined stereochemistry allows for:
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Stereoselective introduction of functional groups
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Construction of complex heterocyclic structures with defined stereochemistry
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Development of stereochemically pure pharmaceutical intermediates
The compound's ability to introduce chirality into target molecules is crucial in the synthesis of biologically active compounds where stereochemistry often determines efficacy and safety.
Applications in Pharmaceutical Synthesis
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate has been employed in the synthesis of various pharmaceutically relevant compounds:
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As a precursor for the preparation of β-lactam antibiotics
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In the synthesis of enzyme inhibitors with specific stereochemical requirements
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For the development of chiral catalysts used in asymmetric transformations
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As a starting material for peptide mimetics and modified amino acids
The γ-butyrolactone motif present in this compound appears in numerous natural products and pharmaceuticals, making it a valuable synthetic intermediate .
Reactivity and Chemical Transformations
The reactivity of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is governed by its functional groups, including the lactone ring, carbamate function, and chiral center.
Key Reaction Sites
The compound has several reactive sites that can be utilized in further transformations:
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The lactone carbonyl group (position 5) is susceptible to nucleophilic attack
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The carbamate group can be cleaved under appropriate conditions to reveal the free amine
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The α-position to the lactone carbonyl is suitable for functionalization
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The benzyl group can be selectively removed through catalytic hydrogenation
These reaction sites allow for diverse synthetic manipulations while preserving the chiral center.
Research Findings and Scientific Literature
Several research publications have utilized Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate in synthetic studies, highlighting its versatility and importance in organic chemistry.
Key Research Publications
The compound has been featured in multiple scientific studies, demonstrating its utility in organic synthesis:
These publications have established various methodologies for utilizing the compound in different synthetic contexts, highlighting its versatility as a chiral building block.
Hazard Information | Details | Source |
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Signal Word | Warning | |
GHS Symbol | GHS07 | |
Recommended Use | For research use only. Not for human or veterinary use |
As with all laboratory chemicals, appropriate personal protective equipment should be used when handling this compound, and exposure should be minimized .
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